molecular formula C21H17N3OS B2828991 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896357-67-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide

Cat. No.: B2828991
CAS No.: 896357-67-8
M. Wt: 359.45
InChI Key: LFKJLDZGSYRYHJ-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. This high-purity compound is provided for research applications, specifically for in vitro and in silico studies to investigate its potential biological activities. The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with a variety of enzymatic targets and its structural similarity to naturally occurring purines . This specific molecular architecture, which incorporates a benzamide group linked to a benzimidazole moiety, is a common feature in compounds studied for their antimicrobial and anticancer properties . Researchers can utilize this compound as a key intermediate or a reference standard in the design and synthesis of novel therapeutic agents. Its structure suggests potential for exploring mechanisms such as enzyme inhibition, particularly against targets like dihydrofolate reductase (DHFR), which is crucial in purine synthesis and a validated target for antimetabolite antimicrobials and anticancer drugs . Furthermore, analogous compounds have demonstrated promising in vitro inhibitory effects against human cancer cell lines, such as the colorectal carcinoma line HCT116, as well as against various Gram-positive and Gram-negative bacterial strains . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKJLDZGSYRYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe presence of N,N-dimethylformamide and sulfur can facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation
A549 (Lung Cancer)15.0Apoptosis induction

Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a significant inhibition zone, suggesting its potential as an antimicrobial agent .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it was identified as a potent inhibitor of certain kinases that play critical roles in cell signaling pathways associated with cancer progression .

Enzyme Inhibition (%) Concentration (µM)
EGFR8510
VEGFR7015

Material Science Applications

Polymer Development
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel polymers. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Studies

  • Anticancer Activity Study
    A comprehensive study involving the synthesis and evaluation of this compound demonstrated its effectiveness against multiple cancer types. The results indicated a dose-dependent response with significant tumor reduction in vivo models .
  • Antimicrobial Efficacy Assessment
    An investigation into the antimicrobial properties revealed that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models, suggesting its potential for therapeutic use in wound care .

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide exerts its effects involves its interaction with molecular targets such as DNA. The compound can bind to DNA, causing structural changes that inhibit the replication and transcription processes. This binding is facilitated by the π–π stacking interactions between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can promote apoptosis in cancer cells by inducing DNA condensation and fragmentation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the benzamide moiety significantly impacts physical properties such as melting point and solubility. For example:

  • Methoxy-substituted analogs (e.g., compounds 11–13 from ) exhibit melting points between 258–283°C, attributed to weaker intermolecular interactions compared to hydroxy groups .
  • Hydroxy-substituted analogs (compounds 14–15) display melting points >300°C due to strong hydrogen bonding .
Table 1: Melting Points of Selected Benzimidazole Derivatives
Compound ID/Name Substituent Melting Point (°C) Source
Compound 13 (Ev1) 4-methoxy 258.4–260.2
Compound 14 (Ev1) 2-hydroxy >300
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Ev3) 3-methyl, hydroxy Not reported

Key Research Findings and Implications

Substituent Position Matters : Para-substituted EWGs (e.g., 3-CF₃ in compound 9) generally outperform meta- or ortho-substituted analogs in potency .

Di-Substitution Trade-offs : Di-chloro analogs (e.g., compound 21) show enhanced potency (14-fold increase) but reduced cell viability, highlighting a balance between efficacy and toxicity .

Methylthio’s Unique Role : The -SCH₃ group may improve metabolic stability compared to -OCH₃ or -OH, though this requires experimental validation.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, also known by its CAS number 896357-67-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications in drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of an aromatic aldehyde with o-phenylenediamine under specific conditions that may include the presence of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring. The synthetic routes are crucial for ensuring high yields and purity, often utilizing advanced purification techniques such as recrystallization and chromatography .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Inhibition of Protein Kinases

The compound has been identified as a potent inhibitor of specific protein kinases, particularly CK1δ, with an IC50 value reported at approximately 0.040 μM. This inhibition is significant as CK1δ plays a crucial role in various cellular processes, including circadian rhythm regulation and cell cycle progression .

Case Studies and Research Findings

StudyFindings
Leban et al. (2012)Identified inhibitors of CK1δ; compound showed significant selectivity against eukaryotic protein kinases .
MDPI Study (2024)Highlighted structural characteristics contributing to biological activity; suggested potential for further pharmacological exploration .
RSC Advances (2019)Discussed synthesis methods leading to compounds with notable bioactivity; emphasized the versatility of benzimidazole derivatives .

Q & A

Basic Question: What are the most reliable synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, and how can intermediates be characterized?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:

Core benzimidazole formation : Reacting o-phenylenediamine with acyl chlorides or carboxylic acids under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole core .

Amide coupling : Introducing the 3-(methylthio)benzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzimidazole intermediate and 3-(methylthio)benzoic acid derivatives .
Characterization :

  • NMR spectroscopy : Confirm regiochemistry of substitution using 1H^1H and 13C^{13}C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+^+ at m/z 404.12) .
  • Melting point analysis : Assess purity (e.g., sharp melting points >250°C indicate crystalline stability) .

Basic Question: How are spectroscopic techniques employed to confirm the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • 1H^1H-NMR : Aromatic protons adjacent to the methylthio group show deshielding (δ ~7.5–8.0 ppm), while benzimidazole protons appear as doublets due to coupling .
  • LC-MS/MS : Detect fragmentation patterns (e.g., loss of methylthio group at m/z 347) to confirm substituent positions .

Advanced Question: How do structural modifications (e.g., substituent choice on the benzamide or benzimidazole) influence biological activity, and what contradictions arise in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Substitutions like -Cl or -CF3_3 at the meta position of the benzamide enhance antimicrobial potency (IC50_{50} values <10 μM) but may reduce solubility .
  • Methoxy groups : While -OCH3_3 improves aqueous solubility, it often decreases potency (e.g., 3-methoxy analogs showed 50% reduced activity against C. albicans) .
  • Contradictions : Para-substituted nitro groups (-NO2_2) in benzimidazole derivatives improve antifungal activity but increase cytotoxicity (e.g., cell viability <60% at 25 μM) .
    Experimental Design :
  • Use comparative assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to balance potency and safety .

Advanced Question: How can researchers resolve contradictions in data when optimizing substituents for target selectivity?

Methodological Answer:

  • Dual-parameter optimization : Apply statistical models (e.g., CoMFA or HQSAR) to correlate substituent electronic properties (Hammett σ constants) with bioactivity and toxicity .
  • Case Study : 3,5-Dichloro substitution on benzamide improved potency (IC50_{50} = 6.4 μM) but reduced cell viability. Mitigation involved introducing hydrophilic groups (e.g., -SO3_3H) at the ortho position to enhance solubility without sacrificing activity .

Advanced Question: What methodological strategies enhance aqueous solubility while maintaining target-binding affinity?

Methodological Answer:

  • Prodrug approaches : Introduce phosphate esters at the benzimidazole N-H position, which hydrolyze in vivo to release the active compound .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the methylthio group, improving solubility (e.g., logP reduction from 3.2 to 1.8) while retaining 80% of antifungal activity .

Advanced Question: How should experimental designs be structured to optimize biological activity across diverse targets (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Parallel screening : Test the compound against bacterial (e.g., S. aureus), fungal (e.g., C. albicans), and cancer (e.g., MCF-7) cell lines to identify selectivity patterns .
  • Dose-response profiling : Use 8-point dilution series (0.1–100 μM) to calculate EC50_{50} values and assess therapeutic windows (e.g., selectivity index >10 for cancer vs. normal cells) .

Advanced Question: What molecular mechanisms underlie the compound’s biological activity, and how can they be validated experimentally?

Methodological Answer:

  • Proposed Mechanisms :
    • Enzyme inhibition : Binding to fungal CYP51 (lanosterol 14α-demethylase) disrupts ergosterol biosynthesis .
    • Receptor modulation : Interaction with mGluR5 receptors induces neuroprotective effects via Ca2+^{2+} signaling .
      Validation Methods :
    • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD_D = 12 nM for CYP51) .
    • RNA-seq : Confirm downstream pathway modulation (e.g., upregulation of apoptosis genes BAX and CASP3) .

Advanced Question: How does this compound compare structurally and functionally to related benzimidazole derivatives?

Methodological Answer:
Comparative Analysis Table :

CompoundStructural FeatureBiological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamideThiazole ringModerate antimicrobial (MIC = 8 μg/mL)
N-(4-chlorophenyl)-3-(methylthio)benzamideChlorine substitutionEnhanced antitumor activity (IC50_{50} = 4.2 μM)
Target compoundBenzimidazole + methylthioBroad-spectrum activity (MIC = 2–16 μg/mL across pathogens)

Key Insight : The benzimidazole core improves DNA intercalation, while the methylthio group enhances membrane permeability .

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